

# Benzyl 4-hydroxypiperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Benzyl 4-hydroxypiperidine-1-carboxylate*

**Cat. No.:** *B1273280*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benzyl 4-hydroxypiperidine-1-carboxylate**, also known as N-Cbz-4-hydroxypiperidine, is a versatile heterocyclic compound widely employed as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its piperidine core is a prevalent structural motif in numerous centrally active drugs, and the presence of a protected amine and a reactive hydroxyl group offers synthetic handles for facile diversification. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of **Benzyl 4-hydroxypiperidine-1-carboxylate** in the development of novel therapeutics, with a focus on its application in the synthesis of Dopamine D4 (D4) receptor antagonists.

## Physicochemical Properties

A summary of the key physicochemical properties of **Benzyl 4-hydroxypiperidine-1-carboxylate** is presented in the table below.

| Property          | Value                                           |
|-------------------|-------------------------------------------------|
| CAS Number        | 95798-23-5                                      |
| Molecular Formula | C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub> |
| Molecular Weight  | 235.28 g/mol <a href="#">[1]</a>                |
| Appearance        | Solid                                           |
| Boiling Point     | 167 °C at 0.2 mmHg                              |
| Density           | 1.554 g/mL at 25 °C                             |
| Refractive Index  | n <sub>20/D</sub> 1.543                         |

## Application in the Synthesis of Dopamine D4 Receptor Antagonists

The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target for the development of therapeutics for various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[\[2\]](#)[\[3\]](#) **Benzyl 4-hydroxypiperidine-1-carboxylate** serves as a key building block for the synthesis of potent and selective D4 receptor antagonists.[\[2\]](#)[\[4\]](#)

## Biological Context: Dopamine D4 Receptor Signaling Pathway

The D4 receptor is primarily coupled to the G<sub>αi/o</sub> family of G proteins. Upon activation by dopamine, the receptor promotes the dissociation of the G protein heterotrimer into G<sub>αi/o</sub> and G<sub>βγ</sub> subunits. The G<sub>αi/o</sub> subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[\[5\]](#) This modulation of the cAMP signaling cascade, along with other downstream effects mediated by G<sub>βγ</sub>, influences neuronal excitability and neurotransmitter release.[\[6\]](#) D4 receptor antagonists block the binding of dopamine, thereby preventing the initiation of this signaling cascade.

[Click to download full resolution via product page](#)

Caption: Dopamine D4 Receptor Signaling Pathway.

## Experimental Protocols

The following protocols describe the synthesis of a benzyloxy piperidine-based Dopamine D4 receptor antagonist, utilizing **Benzyl 4-hydroxypiperidine-1-carboxylate** as the starting material.

## Workflow for the Synthesis of a Benzyloxy piperidine D4R Antagonist

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a D4R antagonist.

## Protocol 1: Synthesis of Benzyl 4-(benzyloxy)piperidine-1-carboxylate

This protocol details the O-alkylation of the hydroxyl group of **Benzyl 4-hydroxypiperidine-1-carboxylate**.

Materials:

- **Benzyl 4-hydroxypiperidine-1-carboxylate**
- Anhydrous Dimethylformamide (DMF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide (BnBr)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of **Benzyl 4-hydroxypiperidine-1-carboxylate** (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
- Stir the resulting suspension at room temperature for 30 minutes.
- Add benzyl bromide (1.1 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer three times with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford Benzyl 4-(benzyloxy)piperidine-1-carboxylate.

## Protocol 2: Synthesis of 4-(BenzylOxy)piperidine

This protocol describes the deprotection of the Cbz group via hydrogenolysis.

### Materials:

- Benzyl 4-(benzyloxy)piperidine-1-carboxylate
- Methanol or Ethanol
- Palladium on carbon (Pd/C), 10%
- Hydrogen gas supply

### Procedure:

- Dissolve Benzyl 4-(benzyloxy)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
- Carefully add 10% Pd/C catalyst to the solution.
- Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
- Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours, monitoring the reaction by TLC.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
- Rinse the filter cake with the solvent.
- Concentrate the filtrate under reduced pressure to yield 4-(BenzylOxy)piperidine.

## Protocol 3: Synthesis of the Final Dopamine D4 Receptor Antagonist (Reductive Amination)

This protocol outlines the final step to introduce the desired substituent on the piperidine nitrogen via reductive amination.

### Materials:

- 4-(Benzyl)oxy)piperidine
- An appropriate aromatic aldehyde (Ar-CHO)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

### Procedure:

- Dissolve 4-(Benzyl)oxy)piperidine (1.0 eq) and the aromatic aldehyde (1.1 eq) in DCM or DCE.
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography to obtain the final Dopamine D4 receptor antagonist.

## Quantitative Data Summary

The following table presents representative binding affinity data for a series of benzyloxypiperidine-based Dopamine D4 receptor antagonists. The data highlights the high affinity and selectivity of these compounds for the D4 receptor over other dopamine receptor subtypes.

| Compound ID | Target | Binding Affinity (Ki, nM) | Selectivity vs. D2R | Selectivity vs. D3R |
|-------------|--------|---------------------------|---------------------|---------------------|
| 8a          | D4R    | 205.9                     | >30-fold            | >30-fold            |
| 8w          | D4R    | 165                       | >30-fold            | >30-fold            |
| 9j          | D4R    | High                      | High                | High                |
| 11a         | D4R    | 299                       | Selective           | Selective           |
| 11d         | D4R    | 121                       | Selective           | Selective           |
| 14a         | D4R    | 0.3                       | >2000-fold          | >2000-fold          |

Data adapted from references[2][4][7].

## Conclusion

**Benzyl 4-hydroxypiperidine-1-carboxylate** is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules, particularly those targeting the central nervous system. Its utility in the construction of potent and selective Dopamine D4 receptor antagonists underscores its importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this key building block.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ベンジル 4-ヒドロキシ-1-ピペリジンカルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Benzyl 4-hydroxypiperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273280#benzyl-4-hydroxypiperidine-1-carboxylate-as-a-pharmaceutical-intermediate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)